Kahweofuran

Übersicht

Beschreibung

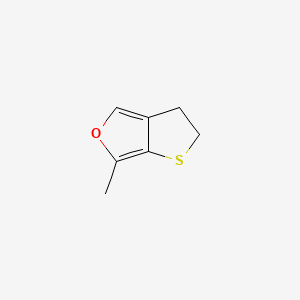

Kahweofuran is a compound known for its presence as a flavor component in roasted coffee. It possesses a unique structure, specifically 6-methyl-2,3-dihydrothieno[2,3-c]furan . This compound contributes significantly to the aroma profile of coffee, making it an important subject of study in the field of flavor chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Kahweofuran can be synthesized through various methods, each with its own set of reaction conditions and steps. One notable method involves starting from 4,5-dihydrothiophen-3(2H)-one and proceeding through six steps . The process includes enolization, trapping with trifluoroacetic anhydride, palladium-catalyzed carbon monoxide insertion, reduction with lithium aluminum hydride, and protection of the hydroxyl group . Another method involves the Stobbe condensation of α-methylcinnamaldehyde with dimethyl succinate, followed by several steps to form the key intermediate tetrahydrothiophene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in flavor chemistry. The synthesis methods mentioned above are primarily used in research settings and may not be scalable for industrial production without further optimization.

Analyse Chemischer Reaktionen

Types of Reactions: Kahweofuran undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include trifluoroacetic anhydride, palladium catalysts, lithium aluminum hydride, and dimethyl succinate . These reagents facilitate the formation and transformation of this compound through various reaction pathways.

Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reduction of intermediates with lithium aluminum hydride yields alcohols, while palladium-catalyzed reactions can introduce carbonyl groups .

Wissenschaftliche Forschungsanwendungen

Kahweofuran has several scientific research applications, particularly in the field of flavor chemistry. It is studied for its role in the aroma profile of roasted coffee and other furan-containing fragrance compounds . Additionally, its unique structure makes it a subject of interest in synthetic organic chemistry, where it is used to explore new synthetic methodologies and reaction mechanisms .

Wirkmechanismus

The mechanism of action of kahweofuran is primarily related to its role as a flavor compound. It interacts with olfactory receptors in the human nose, contributing to the perception of coffee aroma . The molecular targets and pathways involved in this process are part of the broader study of olfaction and flavor chemistry.

Vergleich Mit ähnlichen Verbindungen

Kahweofuran is unique due to its specific structure and role in coffee aroma. Similar compounds include other furan-containing fragrance compounds, such as 2,3-dihydro-6-methylthieno[2,3-c]furan . These compounds share structural similarities but may differ in their specific aroma profiles and applications.

List of Similar Compounds:- 2,3-Dihydro-6-methylthieno[2,3-c]furan

- Other furan-containing fragrance compounds

This compound stands out due to its specific impact on the flavor profile of roasted coffee, making it a valuable compound in both flavor chemistry and synthetic organic chemistry.

Biologische Aktivität

Kahweofuran is a furan-containing compound primarily found in roasted coffee, contributing significantly to its aroma and flavor profile. Beyond its sensory attributes, this compound exhibits various biological activities that have garnered attention in recent research. This article explores the biological activity of this compound, summarizing key findings from diverse studies, including its antioxidant properties, potential health benefits, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by the chemical structure of 6-methyl-2,3-dihydrothieno[2,3-c]furan. It is synthesized through various methods, including cyclization reactions involving precursors derived from coffee beans . The compound's unique structure contributes to its reactivity and biological properties.

Antioxidant Activity

One of the primary biological activities attributed to this compound is its antioxidant activity . Research indicates that this compound can scavenge free radicals, thereby mitigating oxidative stress. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of this compound

Estrogenic Activity

This compound has also been studied for its estrogenic activity , which may have implications for health benefits related to hormone regulation. Research indicates that this compound can interact with estrogen receptors, potentially influencing physiological processes such as bone health and cancer prevention.

The mechanisms through which this compound exerts its biological effects include:

- Cell Signaling Pathways : this compound modulates various signaling pathways involved in cell proliferation and apoptosis.

- Gene Expression : It influences the expression of genes associated with antioxidant defenses and estrogen receptor signaling .

- Regulation of Enzymatic Activity : this compound may inhibit enzymes responsible for oxidative stress, enhancing cellular protection.

Health Benefits

The consumption of this compound through coffee has been linked to several health benefits:

- Cardiovascular Health : Epidemiological studies suggest that coffee consumption correlates with reduced risks of cardiovascular diseases, partly attributed to this compound's antioxidant properties .

- Neuroprotection : this compound may offer neuroprotective effects, potentially lowering the risk of neurodegenerative diseases like Alzheimer's and Parkinson's .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in various studies, contributing to overall health maintenance .

Case Studies

Several case studies have highlighted the effects of this compound in different contexts:

- Coffee Consumption and Health Outcomes : A study involving a cohort of coffee drinkers observed a significant reduction in all-cause mortality associated with regular coffee consumption, suggesting that this compound plays a role in these beneficial outcomes .

- Cell Culture Studies : Laboratory experiments demonstrated that this compound protects neuronal cells from oxidative damage induced by toxic agents, indicating its potential therapeutic applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

6-methyl-2,3-dihydrothieno[2,3-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-5-7-6(4-8-5)2-3-9-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOKVCDOEDFSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CO1)CCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10949512 | |

| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26693-24-3 | |

| Record name | Kahweofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26693-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno(2,3-c)furan, 2,3-dihydro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026693243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-2,3-dihydrothieno[2,3-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10949512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Kahweofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is kahweofuran, and why is it important?

A: this compound is an organic compound belonging to the class of 2,3-dihydrothieno[2,3-c]furans. It is a significant contributor to the complex aroma profile of roasted coffee, despite being odorless in its pure form. [, ] The intriguing aspect of this compound lies in its role as a precursor to other aroma compounds generated during the roasting process, making it a crucial element in developing the overall sensory experience of coffee.

Q2: How is this compound synthesized?

A: Several synthetic routes to this compound have been explored. One approach utilizes 3,4-dihalogenfurans as starting materials, which undergo a series of transformations including lithiation, sulfurization, and cyclization to yield this compound and its alkyl derivatives. [] Another method employs an acyclic unsaturated ester, derived from a Stobbe condensation of α-methylcinnamaldehyde with dimethyl succinate, as the precursor. [, ] This method involves a multi-step synthesis involving a key tetrahydrothiophene intermediate.

Q3: What are the key structural features of this compound?

A: this compound is characterized by a fused ring system consisting of a furan ring and a thiophene ring, with a dihydrothiophene moiety. The molecular formula of this compound is C8H8OS, and its molecular weight is 152.21 g/mol. [] While spectroscopic data is not extensively discussed in the provided abstracts, the synthesis papers suggest the use of standard techniques like NMR and mass spectrometry to confirm the structure and purity of the synthesized this compound.

Q4: Have any alternative synthesis methods for this compound been developed?

A: Yes, researchers have developed a rapid synthesis method for this compound and its derivatives. [, ] While details about this specific approach are limited in the abstracts, it emphasizes achieving a faster and potentially more efficient synthesis compared to previous methods. This highlights the ongoing efforts to optimize the production of this important coffee aroma compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.